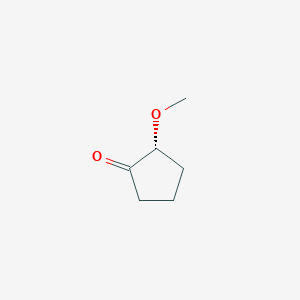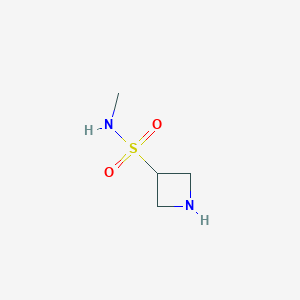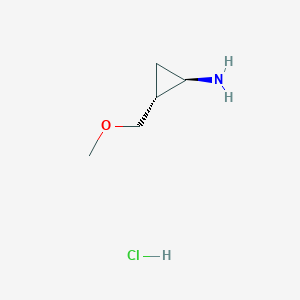
3,4-Diethyl5-methyl-1,2-oxazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which is catalyzed by copper (I) or ruthenium (II) catalysts . Another method includes the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or copper (II) bromide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper (II) bromide, and oxygen gas.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines and thiols, under basic or acidic conditions.
Major Products
Scientific Research Applications
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO5/c1-4-14-9(12)7-6(3)16-11-8(7)10(13)15-5-2/h4-5H2,1-3H3 |
InChI Key |
TYTJJJCYKDSHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)





![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)


